molecular formula C19H19N3O7S B3634756 METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE

METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE

Cat. No.: B3634756
M. Wt: 433.4 g/mol
InChI Key: QNACUYCWWJATSS-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate is a complex organic compound with a molecular formula of C19H19N3O7S This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate typically involves multiple steps. One common approach is to start with the nitration of a suitable benzoate precursor to introduce the nitro group. This is followed by the introduction of the pyrrolidinylsulfonyl group through a sulfonylation reaction. The final step involves the coupling of the anilino group to the benzoate ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-nitro-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group may enhance the compound’s solubility and facilitate its transport across biological membranes. The overall effect is mediated through the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the pyrrolidinylsulfonyl and anilino groups, making it less complex.

    Methyl 5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate: Similar structure but without the nitro group.

    Methyl 3-amino-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 3-nitro-5-{[4-(1-pyrrolidinylsulfonyl)anilino]carbonyl}benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-nitro-5-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-29-19(24)14-10-13(11-16(12-14)22(25)26)18(23)20-15-4-6-17(7-5-15)30(27,28)21-8-2-3-9-21/h4-7,10-12H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNACUYCWWJATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE
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METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE
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METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE
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METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE
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METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE
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METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE

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